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Compound of Interest

3,4-Ethylenedioxy U-51754
Compound Name:
hydrochloride

cat. No.: B8100921

Technical Guide: 3,4-Ethylenedioxy U-51754
Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Ethylenedioxy U-51754
hydrochloride, a synthetic opioid compound. The information presented herein is intended for
research and forensic applications.

Core Compound Information

Molecular Formula: C19H29CIN203[1][2]

3,4-Ethylenedioxy U-51754 hydrochloride is an analytical reference standard structurally
related to known opioids.[3] It is a derivative of U-51754, which belongs to the acetamide class
of synthetic opioids.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for 3,4-Ethylenedioxy U-51754
hydrochloride.
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Property Value Source(s)
Molecular Formula C19H29CIN203 [1112]
Molecular Weight 368.90 g/mol [1][2]
Purity >97% [3]

trans-2-(2,3-dihydrobenzo[b][1]
[5]dioxin-6-yl)-N-(2-

Formal Name (dimethylamino)cyclohexyl)-N- [3]
methylacetamide,

monohydrochloride

CAS Number 2748623-92-7 [3]

DMF: 20 mg/ml, DMSO: 20
Solubility mg/ml, Ethanol: 20 mg/ml, [3]
PBS (pH 7.2): 1 mg/ml

Experimental Protocols

Representative Synthesis Protocol

A specific, detailed synthesis protocol for 3,4-Ethylenedioxy U-51754 hydrochloride is not
publicly available. However, based on the synthesis of its structural analogs, a representative
multi-step synthesis can be proposed. This involves the preparation of two key intermediates,
trans-N,N'-dimethylcyclohexane-1,2-diamine and 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic
acid, followed by their coupling.

Step 1: Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine

This intermediate can be synthesized from cyclohexene oxide. The process involves the
reaction of cyclohexene oxide with agueous methylamine to form trans-2-
(methylamino)cyclohexanol. This is followed by a Mitsunobu reaction and subsequent ring-
opening of the resulting aziridine with a methylamine aqueous solution to yield trans-N,N'-
dimethylcyclohexane-1,2-diamine.

Step 2: Synthesis of 2-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)acetic acid
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This intermediate can be prepared from 2,3-dihydroxybenzoic acid. The synthesis involves the
esterification of the benzoic acid, followed by etherification with 1,2-dibromoethane in the
presence of a base like potassium carbonate to form the dihydrobenzodioxine ring. The
resulting ester is then hydrolyzed to the desired carboxylic acid.

Step 3: Amide Coupling to form 3,4-Ethylenedioxy U-51754

The final step involves the coupling of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid with
trans-N,N'-dimethylcyclohexane-1,2-diamine. This is a standard amide bond formation reaction
that can be achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-
Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like
dichloromethane (DCM) or dimethylformamide (DMF).

Step 4: Hydrochloride Salt Formation

The free base of 3,4-Ethylenedioxy U-51754 is dissolved in a suitable solvent like diethyl ether
or ethyl acetate, and a solution of hydrochloric acid in the same or a miscible solvent is added.
The resulting precipitate of 3,4-Ethylenedioxy U-51754 hydrochloride is then collected by
filtration and dried.

[**S]GTPyS Binding Assay for Opioid Receptor
Activation

This assay measures the functional activation of G-protein coupled receptors (GPCRSs), such
as opioid receptors, by quantifying the binding of the non-hydrolyzable GTP analog,
[3>S]GTPYS, to Ga subunits upon receptor stimulation by an agonist.

Materials:

Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)

[3°S]GTPYS (PerkinElmer)

GDP (Guanosine diphosphate)

GTPyS (unlabeled)
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Test compound (3,4-Ethylenedioxy U-51754 hydrochloride)

Assay Buffer: 50 mM Tris-HCI, 100 mM NacCl, 3 mM MgClz, 0.2 mM EGTA, pH 7.4

GF/B glass fiber filters

Scintillation cocktail

Liquid scintillation counter
Procedure:
e Thaw the cell membranes on ice.

o Prepare the assay buffer and solutions of GDP, unlabeled GTPyS, and the test compound at
various concentrations.

e In a 96-well plate, add the following to each well in order:
o Assay buffer
o Cell membranes (typically 5-20 pg of protein per well)
o GDP solution (final concentration typically 10-30 uM)

o Varying concentrations of the test compound (3,4-Ethylenedioxy U-51754
hydrochloride) or a reference agonist. For determining non-specific binding, add a high
concentration of unlabeled GTPyS (final concentration ~10 uM). For basal binding, add
vehicle.

e Pre-incubate the plate at 30°C for 10-15 minutes.

« Initiate the binding reaction by adding [3>*S]GTPyS to each well (final concentration typically
0.05-0.1 nM).

 Incubate the plate at 30°C for 60 minutes with gentle agitation.
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o Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell
harvester.

e Wash the filters multiple times with ice-cold assay buffer.
» Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
o Quantify the radioactivity bound to the filters using a liquid scintillation counter.

e Analyze the data by subtracting the non-specific binding from all other readings. The agonist-
stimulated binding is then calculated as the percentage increase over basal binding. Plot the
concentration-response curves to determine ECso and Emax values.

LC-HRMS Analysis of Metabolism

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful
technique for identifying and quantifying metabolites of a compound in biological matrices.

Sample Preparation (from in vitro incubation):

Perform an in vitro incubation of 3,4-Ethylenedioxy U-51754 hydrochloride with human
liver microsomes or S9 fractions in the presence of NADPH.

o Terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate
the proteins.

o Centrifuge the mixture to pellet the precipitated proteins.

o Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen.

o Reconstitute the residue in a suitable mobile phase for LC-HRMS analysis.

Instrumentation and Conditions:

e Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-
performance liquid chromatography (UHPLC) system.
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Column: A reversed-phase column (e.g., C18) suitable for separating opioids and their
metabolites.

Mobile Phase: A gradient of two solvents, typically water with a small amount of formic acid
(for protonation) and an organic solvent like acetonitrile or methanol with formic acid.

Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-
Flight (TOF) instrument, capable of accurate mass measurements.

lonization Source: Electrospray ionization (ESI) in positive ion mode is typically used for this
class of compounds.

Data Acquisition: Acquire data in both full scan mode (to detect all ions) and data-dependent
MS/MS mode (to obtain fragmentation patterns for structural elucidation).

Data Analysis:
e Process the raw data using specialized software.

Identify potential metabolites by searching for predicted biotransformations of the parent
compound (e.g., N-demethylation, hydroxylation, and glucuronidation) based on accurate
mass measurements.

Confirm the identity of the metabolites by analyzing their fragmentation patterns from the
MS/MS spectra and comparing them to the fragmentation of the parent compound.

Visualizations
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Experimental Workflow for [3°S]GTPyS Binding Assay
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Caption: Workflow of the [3>*S]GTPyS binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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